molecular formula C14H20N2O2S B2520937 N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide CAS No. 2034572-77-3

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide

Cat. No.: B2520937
CAS No.: 2034572-77-3
M. Wt: 280.39
InChI Key: DTXBCSQZRPWLFC-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide is a complex organic compound that features a furan ring, a thiomorpholine moiety, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the furan and thiomorpholine intermediates. One common method involves the reaction of furan-2-carbaldehyde with thiomorpholine under specific conditions to form the intermediate N-(2-(furan-2-yl)-2-thiomorpholino)ethylamine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The furan ring and thiomorpholine moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide.

    Thiomorpholine: Another key intermediate used in the synthesis.

    Cyclopropanecarboxylic acid chloride: Used in the final step of the synthesis.

Uniqueness

This compound is unique due to its combination of a furan ring, thiomorpholine moiety, and cyclopropane carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c17-14(11-3-4-11)15-10-12(13-2-1-7-18-13)16-5-8-19-9-6-16/h1-2,7,11-12H,3-6,8-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXBCSQZRPWLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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